3,4,5-triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Overview
Description
3,4,5-Triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with ethoxy groups and a fluorinated benzothiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The benzothiazole moiety is synthesized through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid or its derivatives under acidic conditions.
Ethoxylation: The benzene ring is ethoxylated using ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the coupling of the ethoxylated benzene derivative with the benzothiazole core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)aniline.
Substitution: Formation of 3,4,5-triethoxy-N-(6-substituted-1,3-benzothiazol-2-yl)benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3,4,5-triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide exhibits potential antimicrobial and antifungal properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicinal research, this compound is explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the formulation of agrochemicals, such as herbicides and fungicides, due to its bioactive properties .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorinated benzothiazole moiety is crucial for its binding affinity and specificity. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxybenzamide: Lacks the benzothiazole moiety, resulting in different biological activity.
6-Fluoro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core but differ in their substituents, affecting their bioactivity.
Uniqueness
3,4,5-Triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of ethoxy groups and a fluorinated benzothiazole moiety. This structural arrangement enhances its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-4-25-15-9-12(10-16(26-5-2)18(15)27-6-3)19(24)23-20-22-14-8-7-13(21)11-17(14)28-20/h7-11H,4-6H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAZHLMCKBAEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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